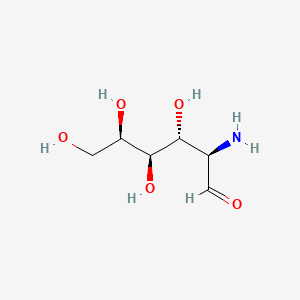

(2R,3R,4R,5R)-2-アミノ-3,4,5,6-テトラヒドロキシヘキサナール

説明

Aldehydo-D-galactosamine is the open-chain form of D-galactosamine. It is functionally related to an aldehydo-D-galactose.

科学的研究の応用

栄養補助食品

栄養補助食品として、2-アミノ-2-デオキシ-D-ガラクトースは関節の健康に潜在的な利点があることで知られています。 これは世界で4番目に一般的な栄養補助食品であり、スポーツドリンクや食品に含まれ、軟骨の形成と維持をサポートすることがよくあります .

食品産業

食品産業では、この化合物は抗菌作用で注目されており、有望な天然の食品保存料となっています。 その用途は、食品のテクスチャーと品質の改善、特にゲル形成が必要な製品にまで及びます .

化粧品産業

化粧品業界は、2-アミノ-2-デオキシ-D-ガラクトースをその保湿特性のために高く評価しています。 これは、スキンケア製品に配合され、肌の水分と弾力性を高め、アンチエイジング効果と全体的な肌の健康に貢献します .

医薬品開発

医薬品研究では、この化合物を新規医薬品の合成に利用しています。 これは、特に抗ウイルス薬の開発において重要であり、COVID-19の治療のためにSARS-CoV-2の主要プロテアーゼを標的とした研究に見られます .

作用機序

Target of Action

The primary target of D-Galactose, 2-amino-2-deoxy-, also known as (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, is O-GlcNAc-modified proteins . These proteins play a crucial role in various cellular processes, including signal transduction, protein degradation, and gene expression .

Mode of Action

D-Galactose, 2-amino-2-deoxy- interacts with its targets by serving as a chemical tag for intracellular sugar chain metabolism . By detecting and targeting O-GlcNAc-modified proteins, this compound can influence the function and behavior of these proteins .

Biochemical Pathways

The compound is involved in the metabolic pathways of sugar chains within the cell . It can affect the biosynthesis of glycoproteins, which are proteins that have carbohydrate groups attached to the polypeptide chain .

Pharmacokinetics

It’s known that the compound’s bioavailability and pharmacokinetic profile can be influenced by various factors, including its chemical structure and the physiological conditions of the body .

Result of Action

The compound’s action results in the inhibition of glycolysis and thereby tumor growth, interference with the biosynthetic processing of glycoproteins, antiviral activity, and hepatotoxicity . It can also induce hepatocyte death both by necrosis and apoptosis .

Action Environment

The action, efficacy, and stability of D-Galactose, 2-amino-2-deoxy- can be influenced by various environmental factors. These may include the physiological conditions of the body, the presence of other molecules or compounds, and the specific cellular environment in which the compound is active .

生化学分析

Biochemical Properties

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes it interacts with is the UDP-N-acetyl-alpha-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) family of enzymes . These enzymes catalyze the transfer of N-acetyl-D-galactosamine to serine and threonine residues on target proteins, initiating mucin-type O-linked glycosylation in the Golgi apparatus. The interaction between (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal and these enzymes is crucial for the proper functioning of glycosylation processes.

Cellular Effects

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of cyclooxygenase 2 (COX-2) and tumor necrosis factor (TNF-α) in inflamed cells . These effects are mediated through its interactions with specific receptors and signaling molecules, leading to changes in cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit the Na+/K±ATPase enzyme, leading to increased intracellular calcium levels . This inhibition is mediated through its binding to the enzyme’s active site, preventing the normal function of the enzyme and altering cellular ion homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its activity over time . Additionally, long-term exposure to (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal can result in changes in cellular responses, such as altered gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects on cellular function and metabolic activities. At high doses, it can exhibit toxic or adverse effects, such as increased oxidative stress and inflammation . These dosage-dependent effects are important considerations for its potential therapeutic applications and safety profile.

Metabolic Pathways

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it is a substrate for the enzyme UDP-N-acetyl-alpha-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase, which catalyzes the transfer of N-acetyl-D-galactosamine to target proteins . This interaction is crucial for the proper functioning of glycosylation processes and the regulation of metabolic pathways.

Transport and Distribution

The transport and distribution of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is localized within specific subcellular compartments, where it exerts its effects on cellular function. It can be targeted to different organelles through specific targeting signals and post-translational modifications . The subcellular localization of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is important for its activity and function, as it determines its interactions with other biomolecules and its role in cellular processes.

特性

IUPAC Name |

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHXIRIBWMQPQF-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113755-30-9 | |

| Record name | Polygalactosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113755-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7535-00-4, 1948-54-5 | |

| Record name | Galactosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7535-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-deoxygalactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007535004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6R29688W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of D-Galactose, 2-amino-2-deoxy-?

A1: D-Galactose, 2-amino-2-deoxy- is a component of mucopolysaccharides found in both human and cow colostrum []. These complex carbohydrates are composed of various sugar units, including D-galactose, 2-amino-2-deoxy-D-glucose (D-galactosamine), and N-acetylneuraminic acid. The specific composition and structure of these mucopolysaccharides vary between species, with human colostrum containing a higher proportion of carbohydrates and cow colostrum containing a higher proportion of peptides and proteins [].

Q2: Can D-Galactose, 2-amino-2-deoxy- be produced through biocatalytic methods?

A2: Yes, recent research demonstrates the biocatalytic production of D-Galactose, 2-amino-2-deoxy- from D-galactose-containing carbohydrates []. This two-step process involves the oxidation of D-galactose followed by transamination. The first step utilizes either the galactose oxidase from Fusarium graminearum or a pyranose dehydrogenase from Agaricus bisporus to convert D-galactose into its corresponding aldehyde. Subsequently, the ω-transaminase from Chromobacterium violaceum (Cvi-ω-TA) catalyzes the transamination of the intermediate aldehyde, yielding D-Galactose, 2-amino-2-deoxy- []. This approach highlights the potential of biocatalysis for producing valuable amino carbohydrates from renewable resources.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1223649.png)

![N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide dihydrochloride](/img/structure/B1223650.png)

![N-(4-chlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223652.png)

![[2-[1-(Dimethylamino)ethyl]phenyl]-phenylmethanol](/img/structure/B1223658.png)

![3-[(1-Phenyl-5-tetrazolyl)thio]-2-oxolanone](/img/structure/B1223659.png)

![5-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1223665.png)

![2-[[[1,3-benzodioxol-5-ylmethyl-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1223666.png)

![N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)

![2-(4-Chloro-2-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1223669.png)

![6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B1223670.png)

![2-(4-propylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B1223671.png)

![4-methoxy-N-[4-[[(1-oxopropylamino)-sulfanylidenemethyl]amino]phenyl]benzamide](/img/structure/B1223672.png)